molecular formula C9H6N2O4 B13097690 1-Nitroindolizine-2-carboxylic acid

1-Nitroindolizine-2-carboxylic acid

Katalognummer: B13097690
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: CYGRFDSWSCKQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitroindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a nitro group at the first position and a carboxylic acid group at the second position of the indolizine ring, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitroindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ortho-methylnitrobenzene with diethyl oxalate and sodium methoxide under reflux conditions. This reaction produces (2-nitrophenyl)pyruvic acid, which is then treated with ammonia water and ferrous sulfate to yield the desired indolizine derivative .

Industrial Production Methods: For industrial-scale production, the method described above can be optimized for higher yields and purity. The process involves careful control of reaction temperatures, pH levels, and purification steps to ensure the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitroindolizine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of aminoindolizine derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-Nitroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-nitroindolizine-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes, receptors, and DNA, leading to modulation of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

    Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Indolizine-2-carboxylic acid: Lacks the nitro group, resulting in different biological and chemical properties.

Uniqueness: 1-Nitroindolizine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H6N2O4

Molekulargewicht

206.15 g/mol

IUPAC-Name

1-nitroindolizine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-5-10-4-2-1-3-7(10)8(6)11(14)15/h1-5H,(H,12,13)

InChI-Schlüssel

CYGRFDSWSCKQTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CN2C=C1)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.